N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BUTANAMIDE is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole moiety can be introduced through a reaction involving 2,5-dimethylpyrrole and appropriate alkylating agents . The final step involves coupling the benzimidazole and pyrrole units under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions: N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-4-(2,5-DIMETHYL
Properties
Molecular Formula |
C24H26N4O |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(2,5-dimethylpyrrol-1-yl)butanamide |
InChI |
InChI=1S/C24H26N4O/c1-17-14-15-18(2)28(17)16-8-13-22(29)27-23(19-9-4-3-5-10-19)24-25-20-11-6-7-12-21(20)26-24/h3-7,9-12,14-15,23H,8,13,16H2,1-2H3,(H,25,26)(H,27,29) |
InChI Key |
PDSCJCADXDOFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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